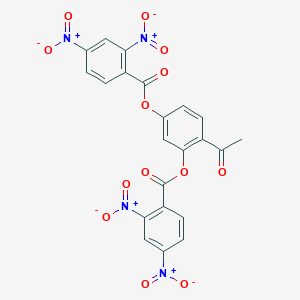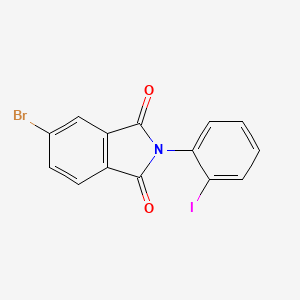-(4-methylphenyl)diazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)](/img/structure/B12470975.png)
methyl [(E)-[(methoxycarbonyl)amino]({4-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(E)-[(methoxycarbonyl)amino-2-(4-methylphenyl)diazen-1-yl]phenyl}amino)methylidene]carbamate is a complex organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(E)-[(methoxycarbonyl)amino-2-(4-methylphenyl)diazen-1-yl]phenyl}amino)methylidene]carbamate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the azo compound: This can be achieved through the diazotization of 4-methyl aniline followed by coupling with another aromatic compound.
Introduction of the carbamate group: This step involves the reaction of the azo compound with a carbamoyl chloride derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, sulfonyl chlorides.
Major Products
Oxidation products: Nitroso or nitro derivatives.
Reduction products: Amine derivatives.
Substitution products: Halogenated or sulfonated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of dyes and pigments: The azo group is a key feature in many synthetic dyes.
Organic synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical probes: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Pharmaceutical intermediates: Potential use in the synthesis of drug molecules.
Industry
Polymer additives: Used to modify the properties of polymers.
Agricultural chemicals: Potential use as a precursor for herbicides or pesticides.
Wirkmechanismus
The compound’s mechanism of action would depend on its specific application. For example, as a dye, it would interact with fabric fibers through various binding interactions. As a pharmaceutical intermediate, it would participate in biochemical pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl N-(E)-[(methoxycarbonyl)amino-2-(4-methylphenyl)diazen-1-yl]phenyl}amino)methylidene]carbamate: Similar compounds might include other azo compounds with different substituents or carbamate derivatives.
Uniqueness
Functional group combination: The unique combination of azo, carbamate, and methoxycarbonyl groups sets it apart from other compounds.
Chemical reactivity: Its reactivity profile, particularly in oxidation and reduction reactions, may differ from similar compounds.
Eigenschaften
Molekularformel |
C19H21N5O4 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
methyl N-[N-methoxycarbonyl-N'-[4-methyl-2-[(4-methylphenyl)diazenyl]phenyl]carbamimidoyl]carbamate |
InChI |
InChI=1S/C19H21N5O4/c1-12-5-8-14(9-6-12)23-24-16-11-13(2)7-10-15(16)20-17(21-18(25)27-3)22-19(26)28-4/h5-11H,1-4H3,(H2,20,21,22,25,26) |
InChI-Schlüssel |
XTCXNGZARJTYDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C)N=C(NC(=O)OC)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B12470902.png)
![N-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazol-5-yl]methyl}ethanesulfonamide](/img/structure/B12470920.png)
![N~4~-(3-chloro-4-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12470921.png)

![4-({N-(2-chlorobenzyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B12470939.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B12470943.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)glycinamide](/img/structure/B12470950.png)
![1-{[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide](/img/structure/B12470960.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide](/img/structure/B12470965.png)
![N-(4-bromo-5-chloro-2-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12470967.png)

![(1S,2S,4S,8S,9S,11S,12R,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B12470981.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl phenylacetate](/img/structure/B12470983.png)
